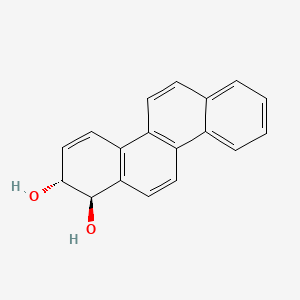

trans-1,2-Dihydro-1,2-dihydroxychrysene

Description

Structure

3D Structure

Properties

CAS No. |

77123-18-3 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(1R,2R)-1,2-dihydrochrysene-1,2-diol |

InChI |

InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |

InChI Key |

BIMJIRFFDLQHJJ-QZTJIDSGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |

Origin of Product |

United States |

Stereochemical Considerations of Trans 1,2 Dihydro 1,2 Dihydroxychrysene

Elucidation of trans Diastereomerism and Its Structural Basis

The designation "trans" in trans-1,2-Dihydro-1,2-dihydroxychrysene refers to the relative orientation of the two hydroxyl (-OH) groups on the partially saturated portion of the chrysene (B1668918) ring system. In this diastereomer, the hydroxyl groups are located on opposite sides of the plane of the ring to which they are attached. This arrangement minimizes steric hindrance between the two bulky hydroxyl groups, resulting in a thermodynamically more stable conformation compared to the "cis" diastereomer, where the hydroxyl groups would be on the same side.

The structural basis for this trans configuration arises from the mechanism of its formation from the parent hydrocarbon, chrysene. The metabolic process, often initiated by cytochrome P450 enzymes, involves the epoxidation of the 1,2-double bond of chrysene to form chrysene-1,2-oxide. Subsequent enzymatic hydrolysis of this epoxide by epoxide hydrolase occurs via a backside attack by a water molecule on one of the carbon atoms of the epoxide ring. This SN2-type reaction mechanism results in an inversion of configuration at the site of attack, leading to the formation of the trans-diol.

The table below summarizes key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | (1R,2R)-rel-1,2-dihydrochrysene-1,2-diol |

| Synonyms | This compound, trans-1,2-Dihydrochrysene-1,2-diol |

| Molecular Formula | C₁₈H₁₄O₂ |

| CAS Number | 64920-31-6 |

Enantiomeric Forms: (1R,2R)- and (1S,2S)-Configurations

Due to the presence of two chiral centers at the C1 and C2 positions, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (+)-(1R,2R)-1,2-Dihydro-1,2-dihydroxychrysene and (-)-(1S,2S)-1,2-Dihydro-1,2-dihydroxychrysene.

The absolute configuration at each chiral center is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The (1R,2R) and (1S,2S) notations describe the specific three-dimensional arrangement of the substituents around each chiral carbon atom. The enantioselective synthesis of these specific forms, such as the (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, has been achieved in laboratory settings, allowing for the study of their individual biological activities. nih.gov The separation of these enantiomers is often accomplished using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). nih.gov

The properties of these enantiomers are detailed in the table below.

| Enantiomer | Absolute Configuration | Sign of Optical Rotation |

| (+)-trans-1,2-Dihydro-1,2-dihydroxychrysene | (1R,2R) | (+) |

| (-)-trans-1,2-Dihydro-1,2-dihydroxychrysene | (1S,2S) | (-) |

Chiral Recognition and Stereospecificity in Molecular Interactions

The chirality of the this compound enantiomers is of paramount importance in their interactions with other chiral molecules, particularly biological macromolecules like enzymes and DNA. This phenomenon, known as chiral recognition, dictates that the two enantiomers can exhibit significantly different biological activities.

The metabolic formation of this compound is itself a highly stereoselective process. nih.gov Studies using rat liver microsomes have shown that the ratio of the (1R,2R) to (1S,2S) enantiomers formed from chrysene varies depending on the specific cytochrome P450 isozymes present. nih.gov For instance, microsomes from untreated rats produce the two enantiomers in nearly equal amounts, while treatment with inducers like 3-methylcholanthrene (B14862) leads to a significant enrichment of the (1R,2R)-enantiomer. nih.gov This demonstrates that the active sites of these enzymes can distinguish between the prochiral faces of the chrysene-1,2-oxide intermediate.

This initial stereoselectivity in metabolism is crucial because the subsequent metabolic activation of this compound to diol epoxides is also stereospecific. The resulting diol epoxide enantiomers exhibit different chemical reactivities and, critically, different efficiencies in forming adducts with DNA. nih.gov The specific spatial arrangement of the hydroxyl and epoxide groups in relation to the bulky chrysene ring system determines how effectively the molecule can intercalate into the DNA helix and covalently bind to nucleotide bases. spectroscopyonline.com This stereospecific interaction with DNA is a key factor in the mutagenic and carcinogenic potential of chrysene. nih.govnih.gov

The table below illustrates the stereoselective metabolism of chrysene to the 1,2-trans-dihydrodiol by rat liver microsomes under different induction conditions, highlighting the principle of chiral recognition by metabolic enzymes. nih.gov

| Microsome Treatment | (1R,2R) Enantiomer Ratio (%) | (1S,2S) Enantiomer Ratio (%) |

| Untreated | 51 | 49 |

| Phenobarbital-treated | 41 | 59 |

| 3-Methylcholanthrene-treated | 96 | 4 |

This demonstrates a clear preference for the formation of one enantiomer over the other, a direct consequence of chiral recognition at the enzymatic level.

Synthetic Methodologies for Trans 1,2 Dihydro 1,2 Dihydroxychrysene and Analogues

Chemical Synthesis Approaches

Chemical methods provide direct and often scalable routes to trans-1,2-dihydro-1,2-dihydroxychrysene. These approaches typically involve the dihydroxylation of the parent alkene or transformations of related precursors.

The Prévost reaction is a classic method for the anti-dihydroxylation of alkenes, yielding trans-diols. wikipedia.orgchemistnotes.com The reaction converts an alkene to a vicinal diol with anti stereochemistry through the use of iodine and a silver salt of a carboxylic acid, such as silver benzoate (B1203000), in an anhydrous solvent like benzene. wikipedia.orgchemistnotes.comchemistry-reaction.com

The mechanism proceeds through several key steps:

Iodinium Ion Formation : The reaction begins with the interaction of the alkene (chrysene) with iodine to form a cyclic iodonium (B1229267) ion. chemistry-reaction.comorganic-chemistry.orgyoutube.com

Nucleophilic Opening : A benzoate anion attacks the iodonium ion in an SN2 fashion, leading to the formation of a trans-1,2-iodo carboxylate. chemistry-reaction.com

Neighboring Group Participation : The carbonyl group of the carboxylate intramolecularly displaces the iodine, forming a cyclic dioxolanyl cation intermediate. chemistnotes.comorganic-chemistry.org

Second Nucleophilic Attack : In the absence of water, a second benzoate anion opens this cyclic intermediate, resulting in a trans-1,2-dicarboxylate (a dibenzoate ester). chemistry-reaction.comorganic-chemistry.org

Hydrolysis : The final step involves the hydrolysis of the diester, typically under basic conditions, to yield the desired trans-1,2-diol. wikipedia.orgorganic-chemistry.org

This method is advantageous for its stereochemical control, directly providing the trans product. However, the use of stoichiometric silver salts and halogens presents drawbacks regarding cost and waste generation. organic-chemistry.org

Another synthetic route involves the reduction of corresponding diones. For instance, chrysene-1,2-dione can be reduced to form the desired dihydrodiol. This approach is contingent on the availability of the precursor dione. The reduction can be achieved using various reducing agents, and the stereochemical outcome depends on the reagent and reaction conditions chosen. For example, the oxidation of B[g]C-11,12-dihydrodiol by the enzyme AKR1C9 has been shown to produce B[g]C-11,12-dione, a process that can be conceptually reversed through chemical reduction. researchgate.net

The synthesis of trans-dihydrodiols is a common challenge in PAH chemistry. General strategies often start from the parent PAH or a derivative. Chemoenzymatic methods have proven powerful, utilizing enzymes to create chiral building blocks that are then chemically elaborated. rsc.orgrsc.org For example, enantiopure cis-dihydrodiols, produced by dioxygenase-catalyzed reactions on arenes, can be chemically converted into their trans-isomers through multi-step sequences that may involve protection, epoxidation, and stereospecific ring-opening reactions. rsc.orgrsc.org

Another general approach is the stereoselective synthesis starting from readily available materials. For instance, a 17-step synthesis was developed to create a pivotal cyclic allyl alcohol intermediate for producing analogues of (±)-trans-dihydronarciclasine from methyl gallate. researchgate.net These complex, multi-step syntheses allow for precise control over the stereochemistry of the final product.

Enantioselective Synthesis Techniques

Producing enantiomerically pure forms of this compound is crucial for accurately studying its biological activities. One successful approach to the enantioselective synthesis of (–)-(1R,2R)-1,2-dihydrochrysene-1,2-diol involves the construction of a chiral building block. unit.noresearchgate.net

This synthesis features several key transformations:

Negishi Cross-Coupling : The synthesis starts with a nickel-catalyzed Negishi cross-coupling to assemble a tetralone scaffold. researchgate.net

Shi Epoxidation : A stereoselective Shi epoxidation is then used to introduce the desired chirality. unit.noresearchgate.net

Further Elaboration : This chiral building block is then further elaborated to construct the full chrysene (B1668918) ring system, ultimately yielding (–)-(1R,2R)-1,2-dihydrochrysene-1,2-diol with high enantiomeric excess (87% ee). unit.noresearchgate.net

Other enantioselective strategies include N-heterocyclic carbene (NHC)-catalyzed annulation reactions, which have been used to create various polycyclic structures with excellent enantioselectivities. nih.gov Nickel-catalyzed reductive coupling of aldehydes with dienol ethers also provides enantioselective access to monoprotected vicinal diols, which can be precursors to the final target. nih.gov

Isolation and Purification Protocols

The isolation and purification of PAH dihydrodiols from reaction mixtures or biological samples are critical for obtaining pure compounds for analysis. Common techniques include a combination of extraction and chromatography.

For metabolites produced in biological systems, the process often starts with separating the biomass from the liquid medium by centrifugation. researchgate.net This is followed by extraction of the analytes. Methods like matrix solid-phase dispersion (MSPD) for biomass and solid-phase extraction (SPE) for the liquid media are employed. researchgate.net These advanced extraction techniques are favored over traditional liquid-liquid extraction due to their simplicity, reduced solvent use, and efficiency. nih.gov

Following extraction, high-performance liquid chromatography (HPLC), often coupled with fluorescence detection (HPLC-FD), is a powerful tool for both purification and analysis. researchgate.net The use of specific columns and solvent gradients allows for the separation of the target dihydrodiol from the parent PAH, other metabolites, and reaction byproducts.

For synthetic preparations, purification typically involves standard laboratory techniques such as column chromatography on silica (B1680970) gel. The choice of eluent is optimized to achieve separation. In some cases, derivatization of the diol to a less polar compound (e.g., an acetonide) can facilitate purification, with the protecting group being removed in a final step. rsc.org

The table below summarizes key aspects of the synthetic and purification methodologies discussed.

| Methodology | Key Reagents/Techniques | Stereochemical Outcome | Advantages | Limitations | Citation |

| Prevost Reaction | Iodine, Silver Benzoate, Anhydrous Solvent | anti-dihydroxylation (trans-diol) | Stereospecific | Use of expensive silver salts, stoichiometric halogen | wikipedia.orgchemistry-reaction.comorganic-chemistry.org |

| Enantioselective Synthesis | Shi Epoxidation, Negishi Coupling | Enantiomerically enriched (e.g., (1R,2R)) | High enantiomeric purity | Multi-step, complex synthesis | unit.noresearchgate.net |

| Isolation & Purification | SPE, MSPD, HPLC-FD | Not applicable | High purity, suitable for trace amounts | Can be labor-intensive | researchgate.netnih.gov |

Enzymatic and Metabolic Pathways for Trans 1,2 Dihydro 1,2 Dihydroxychrysene Formation

Mammalian Biotransformation Mechanisms

In mammalian systems, the metabolism of chrysene (B1668918) is a multi-step process primarily occurring in the liver. It involves a series of enzymatic reactions designed to detoxify and eliminate foreign compounds.

The initial and rate-limiting step in the metabolic activation of chrysene is its oxidation by the cytochrome P450 (CYP) monooxygenase system. nih.govresearchgate.net These heme-containing enzymes catalyze the insertion of one atom of molecular oxygen into the chrysene molecule, leading to the formation of an epoxide at various positions on the aromatic ring system. nih.govresearchgate.net Specifically, to form the precursor for trans-1,2-Dihydro-1,2-dihydroxychrysene, CYP enzymes oxidize the C1-C2 double bond of chrysene to produce chrysene-1,2-oxide. This reaction is a key activation step, as the resulting epoxide is a reactive electrophile.

Following the initial oxidation, the chrysene-1,2-oxide intermediate is hydrated by the enzyme microsomal epoxide hydrolase (mEH). nih.govhyphadiscovery.com This enzyme catalyzes the trans-addition of a water molecule to the epoxide ring, opening it to form the corresponding vicinal dihydrodiol. nih.govhyphadiscovery.com This enzymatic hydrolysis is crucial as it converts the highly reactive epoxide into the more stable and less reactive this compound. nih.govhyphadiscovery.com This dihydrodiol can then be a substrate for further metabolism, potentially leading to the formation of highly carcinogenic diol epoxides in other regions of the molecule. nih.gov

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 Monooxygenases (CYP) | Initial oxidation of the aromatic ring | Chrysene | Chrysene-1,2-oxide |

| Microsomal Epoxide Hydrolase (mEH) | Hydration of the epoxide | Chrysene-1,2-oxide | This compound |

The environmental pollutant 6-nitrochrysene can also serve as a precursor for dihydrodiol metabolites. In studies using rat liver preparations under aerobic conditions, the major metabolite of 6-nitrochrysene was identified as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene. nih.gov This indicates that the chrysene ring system of 6-nitrochrysene undergoes the same initial metabolic pathway: oxidation by CYP enzymes to an epoxide, followed by hydration via epoxide hydrolase. nih.gov

When metabolic incubations are performed under conditions of low oxygen, a different metabolic profile emerges. In addition to the nitro-dihydrodiol, 6-aminochrysene is also detected. nih.gov This suggests that a competing pathway of nitroreduction can occur. The formation of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene would thus involve a two-step process: first, the formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene via the aforementioned oxidation and hydration pathway, followed by the reduction of the nitro group at the C6 position to an amino group. This pathway highlights the complex interplay between oxidative and reductive metabolic routes in the biotransformation of nitro-PAHs.

Fungal Biotransformation Mechanisms (e.g., Cunninghamella elegans, Pleurotus ostreatus)

Certain fungi, particularly filamentous fungi like Cunninghamella elegans and white-rot fungi such as Pleurotus ostreatus, have demonstrated a remarkable ability to metabolize PAHs. cdnsciencepub.commdpi.comasm.org These organisms utilize enzymatic systems that are analogous in function to those found in mammals, offering potential applications in bioremediation.

Similar to mammalian systems, the initial step in chrysene metabolism by fungi like Cunninghamella elegans and Pleurotus ostreatus is mediated by cytochrome P-450 monooxygenases. cdnsciencepub.comasm.orgasm.orgresearchgate.net These fungal P450s are versatile enzymes capable of oxidizing a wide range of environmental pollutants. researchgate.netresearchgate.netnih.govresearchgate.net The mechanism involves the formation of a chrysene-1,2-oxide intermediate, which can then be further metabolized. cdnsciencepub.comasm.org Experiments with P. ostreatus using P-450 inhibitors significantly decreased the formation of dihydrodiol metabolites from phenanthrene, providing strong evidence for the central role of these enzymes in the initial oxidative attack on the PAH ring. asm.orgnih.govresearchgate.net

| Fungal Species | Key Enzymes | Observed Characteristics |

|---|---|---|

| Cunninghamella elegans | Cytochrome P-450 Monooxygenase, Epoxide Hydrolase | Metabolizes chrysene and other PAHs; known to produce mixtures of dihydrodiol enantiomers for other PAHs. cdnsciencepub.comnih.gov |

| Pleurotus ostreatus | Cytochrome P-450 Monooxygenase, Epoxide Hydrolase | Metabolizes PAHs via a P-450 mediated pathway; shows high stereoselectivity in dihydrodiol formation for other PAHs. asm.orgnih.gov |

Proposed Epoxide Intermediates in Metabolic Pathways

The metabolic activation of chrysene to its dihydrodiol derivatives proceeds through the formation of highly reactive epoxide intermediates. This biotransformation is primarily initiated by the cytochrome P450 (CYP) enzyme superfamily, which are heme-thiolate monooxygenases responsible for the metabolism of a wide variety of compounds. nih.gov These enzymes catalyze the insertion of an oxygen atom into the chrysene molecule, leading to the formation of arene oxides at various positions on the aromatic ring system. researchgate.netrochester.edu

Research has identified several key epoxide intermediates in the metabolic pathways of chrysene. Specifically, the non-K-region 1,2- and 3,4-epoxides, as well as the K-region 5,6-epoxide, have been isolated from in vitro metabolism studies using rat liver microsomes in the presence of an epoxide hydrolase inhibitor. nih.gov The formation of these epoxides is a critical step, as they are the direct precursors to the corresponding dihydrodiols.

The subsequent step in the formation of this compound involves the enzymatic hydration of the chrysene-1,2-oxide intermediate. This reaction is catalyzed by microsomal epoxide hydrolase (mEH), which stereospecifically opens the epoxide ring by the addition of a water molecule. nih.govwikipedia.orgnih.gov This enzymatic hydrolysis almost exclusively results in the formation of trans-dihydrodiols. nih.gov Studies have shown that the water attack catalyzed by microsomal epoxide hydrolase on both chrysene-1,2-epoxide and chrysene-3,4-epoxide occurs predominantly at the allylic carbons, with a high degree of specificity (≥97%). nih.gov

The specific isoforms of cytochrome P450 involved in the initial epoxidation of chrysene can influence the regioselectivity of the reaction, meaning they can control which epoxide intermediates are formed. For instance, in human liver, P450 1A2 and P450 3A4 have been identified as major enzymes responsible for the formation of certain chrysene metabolites. nih.gov In the human lung, P450 1A1 appears to play a significant role. nih.gov The relative abundance and activity of these CYP isoforms in different tissues can, therefore, determine the profile of chrysene metabolites, including the precursor epoxides to this compound.

Comparative Analysis of cis- vs. trans-Dihydrodiol Formation Pathways

The stereochemistry of the dihydrodiol metabolites of chrysene is a direct consequence of the enzymatic pathways involved in their formation. The distinction between cis- and trans-dihydrodiol formation is fundamental, with different enzyme systems producing distinct stereoisomers.

In mammalian systems, the metabolism of chrysene predominantly leads to the formation of trans-dihydrodiols. nih.govoup.com This pathway, as described previously, involves a two-step process:

Epoxidation: Cytochrome P450 enzymes catalyze the monooxygenation of the chrysene aromatic ring to form an arene oxide (epoxide). acs.orgmdpi.com

Hydration: Microsomal epoxide hydrolase (mEH) then catalyzes the trans-addition of water to the epoxide, yielding a trans-dihydrodiol. nih.govnih.govnih.gov

This pathway is highly stereoselective. For example, the metabolism of chrysene by liver microsomes from brown bullheads and 3-methylcholanthrene-treated rats produces chrysene-1,2-diol that is predominantly the (-)-(1R,2R)-enantiomer, a trans-isomer, with enantiomeric purities ranging from 70-97%. oup.com

In contrast, the formation of cis-dihydrodiols from aromatic hydrocarbons is characteristic of certain bacterial metabolic pathways. These pathways utilize a different class of enzymes known as dioxygenases. researchgate.net Rieske non-heme iron dioxygenases catalyze the direct addition of both atoms of molecular oxygen to the aromatic ring, resulting in the formation of a cis-dihydrodiol. researchgate.net For example, naphthalene is oxidized by naphthalene dioxygenase to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. researchgate.net This mechanism is fundamentally different from the monooxygenation and subsequent hydration seen in mammalian systems.

The table below summarizes the key differences between the formation pathways of cis- and trans-dihydrodiols from polycyclic aromatic hydrocarbons like chrysene.

| Feature | trans-Dihydrodiol Formation (Mammalian) | cis-Dihydrodiol Formation (Bacterial) |

| Primary Enzyme System | Cytochrome P450 monooxygenases and Epoxide Hydrolase | Dioxygenases |

| Initial Reaction | Epoxidation (formation of an arene oxide) | cis-Dihydroxylation |

| Intermediate | Epoxide | None (direct dihydroxylation) |

| Source of Oxygen Atoms | One from O₂ and one from H₂O | Both from O₂ |

| Stereochemistry | trans-addition of hydroxyl groups | cis-addition of hydroxyl groups |

| Typical Organisms | Mammals, fish oup.com | Bacteria researchgate.net |

This comparative analysis highlights the divergent evolutionary strategies for the initial metabolism of aromatic compounds, leading to stereochemically distinct dihydrodiol products. While mammalian systems produce the proximate carcinogen this compound, bacterial pathways generate cis-dihydrodiols, which can be further metabolized through different routes.

Chemical Reactivity and Reaction Mechanisms of Trans 1,2 Dihydro 1,2 Dihydroxychrysene

Formation of Reactive Metabolites and Electrophiles

The metabolic processing of trans-1,2-Dihydro-1,2-dihydroxychrysene results in the formation of potent reactive intermediates. These metabolites, namely triol-epoxides and quinone-methides, are key players in the subsequent chemical interactions of the parent compound.

Triol-Epoxide Formation and Subsequent Rearrangements

The metabolic activation of chrysene (B1668918) can lead to the formation of a highly reactive triol-epoxide. Specifically, anti-chrysene-1,2-diol 3,4-oxide can undergo further metabolism by rat liver microsomal systems to form anti-9-OH-chrysene-1,2-diol 3,4-oxide. nih.gov This transformation introduces a hydroxyl group onto the chrysene ring system, creating a triol-epoxide. The presence of this additional hydroxyl group is significant as it can influence the chemical properties and reactivity of the epoxide ring.

Studies have shown that the anti-isomer of this triol-epoxide is particularly noteworthy. For instance, after the application of chrysene to mouse skin, a major nucleoside adduct formed is derived from anti-9-hydroxychrysene-1,2-diol-3,4-oxide. birzeit.edu This indicates that the formation of the triol-epoxide is a significant pathway in the metabolic activation of chrysene. The direct mutagenic activity of these triol-epoxides has been investigated, with the anti-triol-epoxide showing potent activity. aminer.org

Quinone-Methide Generation from Hydroxylated Epoxides

The presence of a phenolic hydroxyl group in the triol-epoxide structure can facilitate a chemical rearrangement to form a quinone-methide. oup.com It is proposed that the phenolic -OH group activates the epoxide moiety, allowing for this rearrangement to occur. oup.com Quinone-methides are highly reactive intermediates with strong alkylating capabilities. oup.com They can be considered as resonance-stabilized carbonium ions in one of their resonance forms, which contributes to their high reactivity. oup.com Specifically, 9-hydroxy-trans-1,2-dihydro-1,2-dihydroxychrysene 3,4-oxide is one of the triol-epoxides that is predicted to form a quinone-methide. oup.com

Interaction with Biomolecules: Adduct Formation Pathways

The electrophilic nature of the reactive metabolites derived from this compound drives their interaction with nucleophilic sites on biological macromolecules, most notably DNA. This covalent binding leads to the formation of DNA adducts, which are implicated as a critical event in the initiation of carcinogenesis.

Mechanisms of Covalent Binding to Deoxyribonucleic Acid (DNA)

The bay-region diol epoxides of chrysene are considered major ultimate carcinogens. nih.gov These electrophilic epoxides can react with the nucleophilic centers in DNA, leading to the formation of covalent adducts. The primary sites of adduction are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). bibliotekanauki.pl

The reaction mechanism involves the opening of the epoxide ring by the nucleophilic attack from the DNA base. For example, the anti-11,12-dihydrodiol 13,14-epoxide of benzo[g]chrysene (B86070), a related fjord-region containing hydrocarbon, reacts with DNA primarily through the trans opening of the epoxide by the amino group of deoxyadenosine. nih.gov While chrysene itself forms a bay-region diol epoxide, the principles of reaction with DNA are similar. The reactivity and the specific sites of adduction can be influenced by the stereochemistry of the diol epoxide.

Investigation of Adduct Structures

The structures of the DNA adducts formed from chrysene metabolites have been the subject of investigation. For benzo[g]chrysene diol epoxide, spectroscopic methods have been employed to establish the structures of both deoxyadenosine and deoxyguanosine adducts. nih.gov The major adduct was identified as resulting from the reaction of the 11R, 12S, 13S, 14R enantiomer of the anti-diol epoxide with the amino group of deoxyadenosine. nih.gov

In the context of chrysene itself, it is known that the bay region diol-epoxide of chrysene has significant activity. researchgate.net Studies on related methylated chrysenes have shown that the reactivity towards dA versus dG can vary. For example, anti-1,2,3,4-tetrahydro-5-methylchrysene-1,2-diol-3,4-epoxide reacts mainly with dG in DNA. oup.com The formation of adducts with both guanine (B1146940) and adenine (B156593) bases in liver DNA has been observed following administration of related compounds. researchgate.net

| Reactive Metabolite | Target Biomolecule | Type of Adduct |

| anti-9-OH-chrysene-1,2-diol 3,4-oxide | DNA | Nucleoside adduct birzeit.edu |

| Chrysene-1,2-diol-3,4-epoxide | DNA (deoxyguanosine, deoxyadenosine) | Covalent adducts bibliotekanauki.pl |

| Benzo[g]chrysene diol epoxide | DNA (deoxyadenosine, deoxyguanosine) | Trans-opened epoxide adducts nih.gov |

Role in Downstream Chemical Transformations

The formation of reactive epoxides from this compound not only leads to DNA adduction but also initiates other downstream chemical transformations. A significant pathway in the detoxification and elimination of these reactive intermediates is conjugation with glutathione (B108866) (GSH).

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides data on the chemical shift and coupling constants of the hydrogen atoms within the molecule. The ¹H NMR spectrum of trans-1,2-Dihydro-1,2-dihydroxychrysene exhibits characteristic signals for its aromatic and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Table 1: Representative ¹H NMR Spectral Data for trans-1,2-Dihydro-1,2-dihydroxychrysene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 4.85 | d | 9.0 |

| H-2 | 4.50 | d | 9.0 |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 6.70 | d | 9.5 |

| Aromatic Protons | 7.50 - 8.80 | m | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. The multiplicity (e.g., d for doublet, m for multiplet) describes the splitting pattern of the signal due to coupling with neighboring protons. The coupling constant (J) provides information about the dihedral angle between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak. oregonstate.edulibretexts.org The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often leads to better resolution of individual signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-1,2-Dihydro-1,2-dihydroxychrysene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 72.5 |

| C-2 | 70.8 |

| C-3 | 125.1 |

| C-4 | 128.9 |

| C-4a | 130.5 |

| C-4b | 127.3 |

| C-5 | 126.8 |

| C-6 | 126.5 |

| C-6a | 131.7 |

| C-7 | 123.2 |

| C-8 | 127.0 |

| C-9 | 126.7 |

| C-10 | 123.0 |

| C-10a | 132.1 |

| C-11 | 128.4 |

| C-12 | 126.9 |

| C-12a | 129.8 |

| C-12b | 130.2 |

Note: These are predicted values and can differ from experimental results.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would be observed between H-1 and H-2, and between H-3 and H-4, confirming their vicinal relationship. longdom.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. epfl.ch

Application in Stereochemical Assignment

NMR spectroscopy is instrumental in determining the relative stereochemistry of the hydroxyl groups in this compound. The magnitude of the coupling constant (³J) between the vicinal protons H-1 and H-2 is a key indicator. For a trans-diaxial relationship, which is expected in the most stable conformation of this compound, a large coupling constant (typically 8-10 Hz) is observed. This is a direct consequence of the Karplus relationship, which correlates the dihedral angle between two vicinal protons with their coupling constant. The observation of such a large coupling constant provides strong evidence for the trans configuration of the diol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Fragmentation Patterns and Molecular Mass Determination

In a typical mass spectrometry experiment, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass of this ion provides the molecular weight of the compound. For this compound (C₁₈H₁₄O₂), the expected molecular weight is approximately 262.30 g/mol .

Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O) from the diol functionality, leading to a prominent peak at m/z [M-18]⁺. Further fragmentation of the chrysene (B1668918) ring system would produce a complex pattern of smaller ions, which can be analyzed to confirm the polycyclic aromatic core. Softer ionization techniques can be employed to minimize fragmentation and emphasize the molecular ion peak. uva.nl

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For the analysis of hydroxylated metabolites of PAHs like this compound, HRMS provides precise mass measurements, which aids in their identification. researchgate.net While specific HRMS data for this compound is not extensively detailed in the reviewed literature, the technique is a standard method for the quantitative analysis of hydroxy PAHs. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of thermally stable and volatile compounds, such as PAH metabolites. researchgate.net GC-MS has been instrumental in the analysis of chrysene metabolites, including the dihydrodiols. researchgate.netwho.int The mass spectrum of a related compound, 6-aminocrysene, a metabolite of 6-nitrochrysene, shows characteristic fragmentation patterns that aid in its identification. asm.org For instance, the mass spectrum of 6-aminocrysene exhibits a molecular ion peak (M+) at m/z 243 (relative intensity 100%) and a significant fragment ion at m/z 215 (relative intensity 16%). asm.org

Table 1: GC-MS Data for a Related Chrysene Metabolite

| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) |

| 6-Aminochrysene | 243 | 215 |

Data sourced from a study on the metabolism of 6-nitrochrysene. asm.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is characteristic of its chromophoric system. Each PAH and its metabolites have a unique UV spectrum. researchgate.net The UV-Vis spectrum of chrysene and its derivatives has been used for their characterization. ebi.ac.uk For instance, the UV spectrum of 6-aminocrysene, a chrysene derivative, shows a maximum absorption () at 274 nm. asm.org Another related metabolite, 6-acetylaminochrysene, displays a at 284 nm. asm.org These distinct absorption maxima are critical for identifying specific metabolites in complex mixtures. asm.org

Table 2: UV-Vis Absorption Maxima for Chrysene Derivatives

| Compound | (nm) |

| 6-Aminochrysene | 274 |

| 6-Acetylaminochrysene | 284 |

Data obtained from studies on chrysene metabolites. asm.org

Infrared (IR) Spectroscopy

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular dichroism (CD) spectroscopy is a crucial technique for determining the stereochemistry of chiral molecules like this compound. nih.gov The absolute configurations of the enantiomers of trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene, a structurally similar compound, were assigned as (–)-[R,R] and (+)-[S,S] by comparing their UV-CD spectra with that of chrysene trans-1,2-dihydrodiol. nih.gov The CD analyses are typically performed over a wavelength range of 210 to 350 nm. nih.gov This technique is essential for studying the stereoselective metabolism of chrysene. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. Although the crystal structure of a benzo[a]pyrene (B130552) diol epoxide adduct has been determined, specific X-ray crystallographic data for this compound was not found in the reviewed literature. nih.gov

Theoretical and Computational Investigations of Trans 1,2 Dihydro 1,2 Dihydroxychrysene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like trans-1,2-Dihydro-1,2-dihydroxychrysene. DFT allows for the detailed examination of electronic structure and the determination of stable molecular conformations. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can accurately predict various molecular parameters, including orbital energies, bond lengths, bond angles, and vibrational frequencies. mdpi.com The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.comnih.gov

Electronic Structure Analysis

Analysis of the electronic structure of this compound using DFT reveals key features that influence its reactivity. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are crucial in predicting how the molecule will interact with other chemical species. For instance, the HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) plot can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Energy Minimization

The three-dimensional structure, or conformation, of this compound is not static. The diol group can exist in different spatial arrangements, primarily as diequatorial and diaxial conformers. Computational methods are employed to determine the relative energies of these conformers and identify the most stable, or minimum energy, conformation. nih.govrsc.org For similar dihydrodiols, the diequatorial conformer is often found to be more stable. researchgate.net Energy minimization calculations, often performed using molecular mechanics (MM) and confirmed with higher-level ab initio or DFT methods, help to understand the conformational preferences of the molecule in different environments. rsc.org These studies have shown that for related trans-disubstituted cyclohexanes, the diequatorial conformer is predominant. researchgate.netyoutube.com

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed view of the conformational landscape of this compound in solution. researchgate.netnih.gov These simulations can reveal the flexibility of the molecule and the transitions between different conformations. By tracking the root-mean-square deviation (RMSD) of the atomic positions over time, the stability of the molecular structure can be assessed. mdpi.com MD simulations are particularly useful for understanding how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be evaluated. sci-hub.seresearchgate.net

Investigation of Epoxide Hydrolysis Transition States

The metabolic activation of this compound can lead to the formation of diol epoxides. The hydrolysis of these epoxides is a critical step that can lead to detoxification or the formation of reactive species that bind to DNA. Computational studies can model the transition states of this hydrolysis reaction. nih.govnih.gov The rate of hydrolysis is influenced by the stereochemistry of the diol epoxide. nih.gov For instance, studies on related compounds have shown that the presence of DNA can significantly accelerate the rate of hydrolysis. nih.govnih.gov Understanding the structure and energy of the transition states provides insight into the factors that control the reaction rate and product distribution. nih.gov The mechanism often involves an SN2 attack, resulting in an inversion of stereochemistry. ucalgary.ca

Simulation of Quinone-Methide Formation Pathways

An alternative metabolic activation pathway for dihydrodiols involves oxidation to catechols, which can then be further oxidized to ortho-quinones. These o-quinones are electrophilic and can react with cellular nucleophiles. nih.gov In some cases, these intermediates can lead to the formation of quinone methides. nih.gov Computational modeling can simulate the pathways leading to the formation of these reactive quinone-methide intermediates. These simulations can help to understand the electronic and structural requirements for their formation and their subsequent reactions with biological molecules. nih.gov

Prediction of Spectroscopic Properties

Comprehensive searches of scientific literature and chemical databases have been conducted to gather theoretically predicted and computationally determined spectroscopic data for the compound This compound . The aim was to find detailed research findings, including data from methods such as Density Functional Theory (DFT) for Infrared (IR) spectra, Gauge-Independent Atomic Orbital (GIAO) for Nuclear Magnetic Resonance (NMR) chemical shifts, and Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) absorption spectra.

Despite extensive efforts to locate this information, no specific theoretical or computational studies detailing the predicted spectroscopic properties of This compound could be found in the available literature. While general computational methodologies for predicting spectroscopic data of related polycyclic aromatic hydrocarbons and their derivatives are well-established, specific published data sets for the target molecule were not retrieved.

Therefore, at present, we are unable to provide detailed research findings or data tables for the predicted spectroscopic properties of this compound.

Future Research Directions and Methodological Advancements

Advanced Spectroscopic Techniques for in situ Analysis

Detecting and quantifying trans-1,2-Dihydro-1,2-dihydroxychrysene and other PAH metabolites in complex biological matrices presents a significant analytical challenge. nih.gov Future advancements in spectroscopic techniques are critical for the in situ analysis of these compounds, providing real-time or near-real-time data on their formation and fate within biological systems.

Currently, methods such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection, and gas chromatography-mass spectrometry (GC-MS) are the primary tools for analyzing PAH metabolites. nih.govnih.govyoutube.com However, these methods often require extensive sample preparation. nih.gov Emerging techniques that offer higher sensitivity and reduced sample handling are of great interest.

One promising advancement is the use of polarity-reversed nanoelectrospray ionization (PR-nESI), which has shown the ability to directly and sensitively analyze hydroxylated PAHs in complex biological samples with high salt concentrations, significantly improving the signal-to-noise ratio compared to conventional nano-ESI. nih.gov This technique has been successfully applied to the analysis of OH-PAHs in spiked fetal blood serum, human urine, and even single-cell samples. nih.gov

Furthermore, laser-induced fluorescence (LIF) spectroscopy holds potential for in situ monitoring, as the fluorescence spectra of PAHs can provide information about their local environment and interactions with cellular components. mdpi.com The development of fiber-optic probes coupled with advanced spectroscopic methods could enable the in situ detection of this compound in tissues or cell cultures, offering unprecedented insights into its metabolic dynamics.

Table 1: Comparison of Advanced Spectroscopic Techniques for PAH Metabolite Analysis

| Technique | Advantages | Disadvantages | Potential for in situ Analysis |

| HPLC-Fluorescence/MS | High sensitivity and specificity; well-established methods. nih.govnih.gov | Requires extensive sample preparation; not suitable for real-time in situ monitoring. nih.gov | Low |

| GC-MS | High resolution and quantitative capabilities. youtube.com | Often requires derivatization; destructive to the sample. mdpi.com | Low |

| Polarity-Reversed nano-ESI-MS | High sensitivity in complex matrices; minimal sample preparation. nih.gov | Newer technique, less widespread adoption. | Medium (for analysis of collected biological fluids/cells) |

| Laser-Induced Fluorescence (LIF) | Potential for non-invasive, real-time monitoring; provides environmental information. mdpi.com | Lower specificity compared to MS; matrix effects can be significant. | High (with probe development) |

Refined Computational Models for Reactivity Prediction

Computational chemistry plays a vital role in predicting the reactivity of PAH metabolites and understanding their interactions with biological macromolecules like DNA. Future research will focus on developing more refined computational models to accurately predict the formation and reactivity of the diol epoxide derived from this compound.

Structure-activity relationship studies, which compare the reactivity of different PAH epoxides and diol epoxides, provide valuable data for refining these models. For instance, studies comparing the reactivity of 1-oxiranylpyrene and benzo[a]pyrene (B130552) diol epoxide with DNA have highlighted the importance of π-electron interactions in the formation of physical complexes preceding covalent adduction. nih.gov These insights can be extrapolated to the chrysene (B1668918) system to better understand the factors governing the reactivity of its diol epoxide.

Future computational models will likely incorporate more sophisticated quantum mechanical calculations and molecular dynamics simulations to:

More accurately predict the activation barriers for the formation of different stereoisomers of the diol epoxide.

Simulate the interaction of the diol epoxide with DNA in a more realistic cellular environment, including the presence of water molecules and counterions.

Predict the specific DNA adducts formed and their conformational consequences, which are critical determinants of mutagenicity.

By integrating experimental data with increasingly powerful computational methods, researchers can develop predictive models that can screen for the potential carcinogenicity of a wide range of PAHs and their metabolites.

Exploration of Specific Enzymatic Pathways and Their Regulation

The formation of this compound is catalyzed by a series of cytochrome P450 (CYP) enzymes and epoxide hydrolase. A deeper understanding of the specific enzymes involved and the regulation of their expression and activity is a key area for future research.

Studies on the metabolism of methylated chrysenes have shown that specific P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1, are key players in the ring oxidation of the chrysene nucleus. nih.gov The expression of these enzymes is regulated by various factors, including the activation of the aryl hydrocarbon receptor (AHR) by PAHs like 3-methylcholanthrene (B14862). nih.gov The regulation of CYP enzymes is complex and can be influenced by genetic polymorphisms, induction by other xenobiotics, and various physiological and pathological conditions. mdpi.compharmgkb.org

Future research should aim to:

Precisely identify the human CYP isoforms responsible for the stereoselective formation of the precursor epoxide to this compound.

Investigate the genetic polymorphisms in these CYP enzymes and epoxide hydrolase and their impact on individual susceptibility to chrysene-induced carcinogenesis.

Elucidate the detailed regulatory networks that control the expression of these enzymes in different tissues, particularly in target organs like the lung and liver. nih.gov

Explore the potential for modulating these enzymatic pathways as a strategy for chemoprevention.

By unraveling the intricacies of the enzymatic pathways leading to the formation of this compound, researchers can identify biomarkers of exposure and susceptibility and develop targeted interventions to mitigate the adverse health effects of chrysene.

Q & A

Why do some toxicological profiles classify this compound as a "questionable carcinogen"?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.